3-Methylpyridazin-4-amine hydrochloride CAS number
3-Methylpyridazin-4-amine hydrochloride CAS number
An In-Depth Technical Guide to 3-Methylpyridazin-4-amine hydrochloride (CAS: 1443980-51-5): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyridazine nucleus is a prominent heterocyclic scaffold that commands significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged structure" in the design of novel therapeutic agents. Within this class of compounds, 3-Methylpyridazin-4-amine hydrochloride emerges as a versatile chemical building block, offering a strategic entry point for the synthesis of diverse compound libraries. The presence of a reactive primary amine and the distinct substitution pattern on the pyridazine ring make it a molecule of considerable interest for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 3-Methylpyridazin-4-amine hydrochloride, covering its physicochemical properties, characterization, a proposed synthetic pathway with detailed protocols, potential applications in medicinal chemistry, and essential safety and handling procedures. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to leverage this compound to its full potential in their discovery programs.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research. 3-Methylpyridazin-4-amine hydrochloride is a solid material whose hydrochloride salt form is intended to enhance stability and improve solubility in polar solvents, a critical attribute for reaction setup and biological testing.[1]
| Property | Value | Source |
| CAS Number | 1443980-51-5 | [2][3][4] |
| Molecular Formula | C₅H₈ClN₃ | [2][4] |
| Molecular Weight | 145.59 g/mol | [4] |
| IUPAC Name | 3-methylpyridazin-4-amine;hydrochloride | - |
| SMILES | NC1=CC=NN=C1C.[H]Cl | [4] |
| Physical State | Solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Structural Confirmation and Spectroscopic Analysis
Unambiguous structural verification is paramount. A combination of spectroscopic methods should be employed to confirm the identity and purity of 3-Methylpyridazin-4-amine hydrochloride.
Experimental Protocol: Structural Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Expected ¹H NMR Signals : Protons on the pyridazine ring, the methyl group protons, and the amine protons. The amine protons may appear as a broad singlet and could exchange with D₂O.
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Expected ¹³C NMR Signals : Carbons of the pyridazine ring (with distinct shifts for substituted and unsubstituted positions) and the methyl carbon.
-
Causality: The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable amine protons, which would disappear upon addition of a D₂O shake.
-
-
Mass Spectrometry (MS) :
-
Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Dissolve a small sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result : The primary ion observed should correspond to the protonated free base [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 110.1, corresponding to the molecular formula C₅H₇N₃.
-
Causality: ESI is a soft ionization technique ideal for polar molecules like this amine salt, preventing fragmentation and clearly showing the molecular ion of the free base.
-
-
Infrared (IR) Spectroscopy :
-
Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
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Expected Absorptions : Look for characteristic N-H stretching vibrations from the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group, and C=N/C=C stretching from the pyridazine ring.
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Caption: Structure of 3-Methylpyridazin-4-amine hydrochloride.
Part 2: Synthesis and Purification
The synthesis of 3-Methylpyridazin-4-amine hydrochloride is not widely detailed in standard literature, but a logical and efficient pathway can be designed based on established heterocyclic chemistry principles. The most direct approach involves the nucleophilic aromatic substitution of a suitable precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the hydrochloride salt, revealing the free base. The primary amine can be installed via amination of a pyridazine ring activated with a good leaving group, such as a halogen, at the C4 position. This leads back to a key intermediate, 4-chloro-3-methylpyridazine.
Caption: Retrosynthesis of 3-Methylpyridazin-4-amine hydrochloride.
Proposed Synthetic Protocol
This protocol details the synthesis of the target compound from 4-chloro-3-methylpyridazine. This method is analogous to established procedures for the synthesis of other aminopyridazines and aminopyridines.[6][7]
Experimental Protocol: Synthesis
Step 1: Amination of 4-Chloro-3-methylpyridazine
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Setup : To a high-pressure reaction vessel, add 4-chloro-3-methylpyridazine (1.0 eq).
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Reagents : Add a solution of aqueous ammonia (e.g., 28-30%, 10-20 eq) and a copper catalyst such as copper(II) sulfate (0.05 eq).
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Reaction : Seal the vessel and heat to 160-180°C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
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Causality: The reaction is performed under high temperature and pressure to facilitate the nucleophilic aromatic substitution, which is typically sluggish on electron-rich heterocyclic rings. The copper catalyst is crucial for activating the carbon-chlorine bond and enabling the amination.[6]
-
-
Workup : Cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
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Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpyridazin-4-amine.
Step 2: Hydrochloride Salt Formation
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Dissolution : Dissolve the crude 3-methylpyridazin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Acidification : Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas) while stirring.
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Precipitation : The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
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Isolation : Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Methylpyridazin-4-amine hydrochloride.
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Causality: The salt formation is an acid-base reaction. Using a non-polar solvent like diethyl ether ensures that the ionic salt product is insoluble, leading to efficient precipitation and isolation.
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Purification and Quality Control
The final product's purity is critical for its application in drug discovery.
-
Purification : Recrystallization is the preferred method for purifying the final salt. A mixed solvent system (e.g., methanol/ether or ethanol/ethyl acetate) can be effective. The crude salt is dissolved in a minimal amount of the more polar solvent (methanol/ethanol) at an elevated temperature, and the less polar solvent (ether/ethyl acetate) is added until turbidity is observed. Upon cooling, pure crystals should form.
-
Quality Control : Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. The melting point should also be determined and compared to reference values. A sharp melting point range is indicative of high purity.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Methylpyridazin-4-amine hydrochloride lies in its potential as a scaffold for creating novel molecules with therapeutic potential.
A Versatile Chemical Building Block
The primary amine at the C4 position is a nucleophilic handle that can be readily derivatized through a variety of well-established chemical reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
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Amide Coupling : Reaction with carboxylic acids or acid chlorides to form amides.
-
Sulfonamide Formation : Reaction with sulfonyl chlorides.
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Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling : Cross-coupling reactions to form C-N bonds with aryl halides.
Caption: Drug discovery workflow using the target scaffold.
Potential Biological Targets
While the specific biological activity of 3-Methylpyridazin-4-amine is not extensively documented, the aminopyridazine and aminopyridine motifs are present in numerous bioactive compounds, suggesting potential target classes.
-
Kinase Inhibitors : The pyridazine ring is a known hinge-binding motif in many kinase inhibitors. Derivatization of the amine could lead to potent and selective inhibitors for oncology or inflammatory diseases.[1]
-
Ion Channel Modulators : The structurally related compound 4-Aminopyridine (Fampridine) is a potassium channel blocker used to treat multiple sclerosis.[8][9] It is plausible that derivatives of 3-methylpyridazin-4-amine could also modulate ion channels, offering therapeutic potential in neurology.
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Dihydroorotate Dehydrogenase (DHODH) Inhibitors : The related 3-Chloropyridazin-4-amine is an intermediate for DHODH inhibitors, suggesting this scaffold could be explored for autoimmune diseases.[10]
Part 4: Safety, Handling, and Storage
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity / Irritant | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Experimental Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[13]
-
Ventilation : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Spill Cleanup : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
First Aid :
-
Storage : Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as recommended by suppliers.[4]
-
Causality: Storing under an inert atmosphere prevents potential degradation from oxidation or reaction with atmospheric moisture, ensuring the long-term integrity of the compound.
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Conclusion
3-Methylpyridazin-4-amine hydrochloride is a valuable and versatile building block for drug discovery and medicinal chemistry. Its straightforward synthesis, reactive amine handle, and the privileged nature of the pyridazine scaffold provide a robust platform for the development of novel small molecules. By understanding its chemical properties, employing rigorous characterization and purification techniques, and adhering to strict safety protocols, researchers can effectively utilize this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.
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- 4-Aminopyridine. Wikipedia.
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